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Compound of Interest

Compound Name: Usambarensine

Cat. No.: B1238561 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the antimalarial properties of

Usambarensine, a bis-indole alkaloid isolated from the roots of Strychnos usambarensis. It

details its efficacy against Plasmodium falciparum, explores its mechanism of action, outlines

relevant experimental protocols, and presents key data in a structured format.

In Vitro Antimalarial Activity
Usambarensine has demonstrated activity against Plasmodium falciparum, the deadliest

species of malaria parasite. Its efficacy varies between different parasite strains, including

those sensitive and resistant to conventional drugs like chloroquine.

Quantitative Efficacy Data
The in vitro activity of Usambarensine and its derivatives is typically quantified by the 50%

inhibitory concentration (IC50), which is the concentration of the compound required to inhibit

parasite growth by 50%.
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Compound
P. falciparum
Strain

IC50 (µM)
Selectivity
Index (SI)

Reference

Usambarensine
K1 (Chloroquine-

Resistant)
>1.78 - [1]

Usambarensine

FcM29

(Chloroquine-

Resistant)

0.857 14 [2]

3',4'-

Dihydrousambar

ensine

K1 (Chloroquine-

Resistant)
0.089 - [1]

3',4'-

Dihydrousambar

ensine

W2

(Chloroquine-

Resistant)

0.03 400 [3]

3',4'-

Dihydrousambar

ensine

3D7

(Chloroquine-

Sensitive)

0.857 14 [2]

Strychnopentami

ne

W2

(Chloroquine-

Resistant)

0.17 >70 [3]

Strychnopentami

ne

3D7

(Chloroquine-

Sensitive)

0.15 >100 [3]

Chloroquine

(Reference)

3D7

(Chloroquine-

Sensitive)

< 0.015 - [4]

Chloroquine

(Reference)

W2 / FCR3

(Chloroquine-

Resistant)

> 0.100 - [4]

Note: The Selectivity Index (SI) is the ratio of cytotoxicity (IC50 against a mammalian cell line)

to antiplasmodial activity (IC50 against the parasite), indicating the compound's selectivity for
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the parasite. A higher SI is desirable. Dihydrousambarensine, a derivative, shows significantly

higher activity against chloroquine-resistant strains.[2][3]

In Vivo Antimalarial Activity
Despite promising in vitro results, studies on the in vivo efficacy of Usambarensine have

yielded different outcomes. The standard model for preliminary in vivo assessment is the 4-day

suppressive test using mice infected with rodent malaria parasites, such as Plasmodium

berghei.

In one key study, both Usambarensine and its highly active derivative, 3',4'-

dihydrousambarensine, were found to be inactive and non-toxic in vivo against P. berghei in

mice.[1] This lack of in vivo activity, despite potent in vitro results, could be attributed to various

factors such as poor bioavailability, rapid metabolism, or excretion in the host animal. This

highlights a critical challenge in the development of Usambarensine-based antimalarials.

Mechanism of Action
The precise molecular mechanism of Usambarensine's antimalarial action is not fully

elucidated, but several studies provide significant insights into its biological effects.

DNA Intercalation and Apoptosis
The primary proposed mechanism is its function as a DNA intercalating agent.[5] Like other

structurally similar alkaloids, Usambarensine can insert itself between the base pairs of DNA.

[5] This interaction can disrupt DNA replication and transcription, ultimately leading to parasite

death. In human leukemia cells (HL60), Usambarensine treatment has been shown to cause

severe DNA fragmentation and induce apoptosis, characterized by an increase in the sub-G1

cell population and enhanced caspase activity.[5]

Inhibition of Nucleic Acid Synthesis
Early studies observed that Usambarensine inhibits RNA synthesis in B16 melanoma cells.[6]

While this was not studied directly in Plasmodium, it supports the hypothesis that interference

with nucleic acid metabolism is a key part of its cytotoxic effect.[6] The parasite has a high

replicative rate in the blood stage and is particularly vulnerable to agents that disrupt DNA and

RNA synthesis.
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Potential Interference with Heme Detoxification
Many antimalarial drugs, particularly quinolines, act by inhibiting the parasite's ability to detoxify

heme, a toxic byproduct of hemoglobin digestion.[7][8] The parasite polymerizes toxic heme

into inert hemozoin crystals within its digestive vacuole.[8][9] While not directly proven for

Usambarensine, its structural features and ability to interact with cellular components suggest

that interference with this critical pathway cannot be ruled out and warrants further

investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1238561#antimalarial-properties-of-usambarensine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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